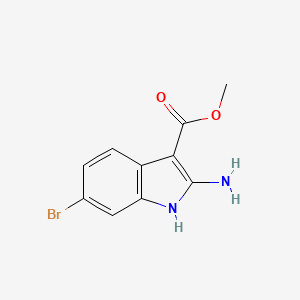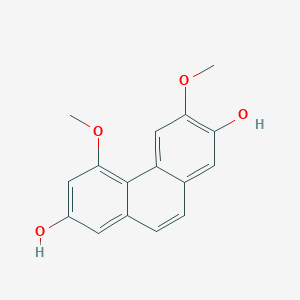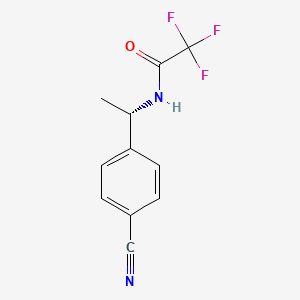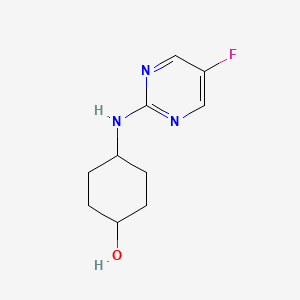
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is a chemical compound that features a fluoropyrimidine moiety attached to a cyclohexanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclohexanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclohexanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the fluoropyrimidine ring or the cyclohexanol group.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the pyrimidine ring.
科学的研究の応用
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexanol group may enhance the compound’s binding affinity or solubility, contributing to its overall effectiveness.
類似化合物との比較
Similar Compounds
Uniqueness
4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is unique due to the presence of both a fluoropyrimidine ring and a cyclohexanol group. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.
特性
分子式 |
C10H14FN3O |
|---|---|
分子量 |
211.24 g/mol |
IUPAC名 |
4-[(5-fluoropyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H14FN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
InChIキー |
JUDBIHOUIQBAEA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC2=NC=C(C=N2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)

![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
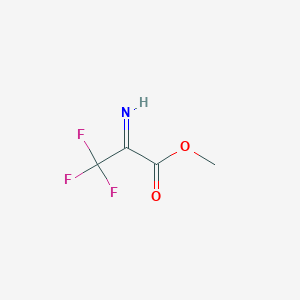
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
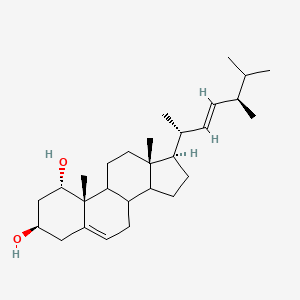
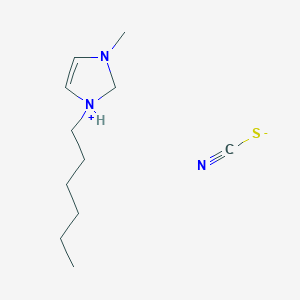
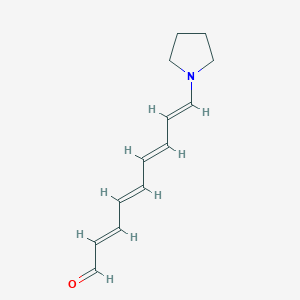
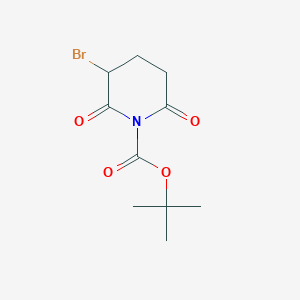
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)
